Methyl 2-{[(3-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate
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Overview
Description
Methyl 2-(3-chlorobenzamido)-4-phenylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorobenzamido group and a phenyl group attached to the thiophene ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-chlorobenzamido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with 4-phenylthiophene-3-carboxylic acid in the presence of a base such as triethylamine to yield the desired product. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chlorobenzamido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxylate ester can be reduced to an alcohol.
Substitution: The chlorobenzamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorobenzamido group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Methyl 2-(3-chlorobenzamido)-4-phenylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(3-chlorobenzamido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The chlorobenzamido group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-chlorobenzamido)benzoate: Similar structure but lacks the thiophene ring.
Methyl 2-(2-(3-chlorobenzamido)benzamido) alkanoates: Contains additional benzamido groups.
Uniqueness
Methyl 2-(3-chlorobenzamido)-4-phenylthiophene-3-carboxylate is unique due to the presence of both the thiophene ring and the chlorobenzamido group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H14ClNO3S |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
methyl 2-[(3-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H14ClNO3S/c1-24-19(23)16-15(12-6-3-2-4-7-12)11-25-18(16)21-17(22)13-8-5-9-14(20)10-13/h2-11H,1H3,(H,21,22) |
InChI Key |
QCABAXNMMKROEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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